rac-(1R,3R)-3-({[(tert-butoxy)carbonyl]amino}methyl)-2,2-difluorocyclopropane-1-carboxylicacid,trans
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Overview
Description
rac-(1R,3R)-3-({[(tert-butoxy)carbonyl]amino}methyl)-2,2-difluorocyclopropane-1-carboxylicacid,trans: is a synthetic organic compound characterized by its unique cyclopropane ring structure with difluoromethyl and tert-butoxycarbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,3R)-3-({[(tert-butoxy)carbonyl]amino}methyl)-2,2-difluorocyclopropane-1-carboxylicacid,trans typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, where a suitable alkene is reacted with a carbene precursor under controlled conditions.
Introduction of Difluoromethyl Group: The difluoromethyl group can be introduced using reagents such as difluoromethyl halides or difluoromethyl sulfonates in the presence of a base.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base to form the tert-butoxycarbonyl (Boc) protected amine.
Coupling Reactions: The protected amine is then coupled with the cyclopropane ring using standard peptide coupling reagents such as EDCI or HATU.
Industrial Production Methods: Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the difluoromethyl group.
Reduction: Reduction reactions can target the carbonyl group or the difluoromethyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonyl carbon or the difluoromethyl carbon.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.
Major Products:
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as alcohols or amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a biochemical probe to study enzyme mechanisms.
- Used in the design of enzyme inhibitors.
Medicine:
- Explored for its potential as a drug candidate due to its unique structural features.
- Studied for its activity against specific biological targets.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
- Applied in the development of new catalysts and reagents.
Mechanism of Action
The mechanism of action of rac-(1R,3R)-3-({[(tert-butoxy)carbonyl]amino}methyl)-2,2-difluorocyclopropane-1-carboxylicacid,trans involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.
Comparison with Similar Compounds
- rac-(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}-1,2-dimethylcyclobutane-1-carboxylic acid
- tert-butyl esters of various amino acids
Comparison:
- Structural Differences: The presence of the difluoromethyl group and the specific configuration of the cyclopropane ring distinguish rac-(1R,3R)-3-({[(tert-butoxy)carbonyl]amino}methyl)-2,2-difluorocyclopropane-1-carboxylicacid,trans from similar compounds.
- Reactivity: The unique reactivity pattern elicited by the crowded tert-butyl group and the difluoromethyl group provides distinct chemical properties and reactivity compared to other similar compounds .
- Applications: While similar compounds may be used in similar applications, the specific structural features of this compound offer unique advantages in terms of binding affinity, selectivity, and stability.
Properties
Molecular Formula |
C10H15F2NO4 |
---|---|
Molecular Weight |
251.23 g/mol |
IUPAC Name |
(1S,3S)-2,2-difluoro-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H15F2NO4/c1-9(2,3)17-8(16)13-4-5-6(7(14)15)10(5,11)12/h5-6H,4H2,1-3H3,(H,13,16)(H,14,15)/t5-,6+/m1/s1 |
InChI Key |
LIWCFXLKPQHYSL-RITPCOANSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H]1[C@H](C1(F)F)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1C(C1(F)F)C(=O)O |
Origin of Product |
United States |
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